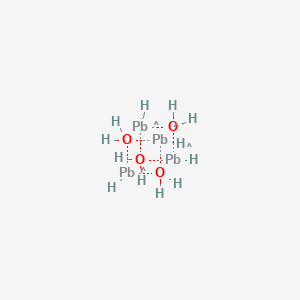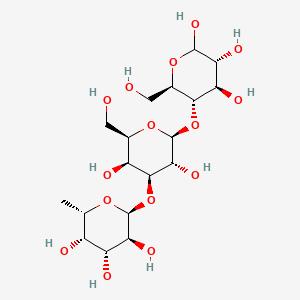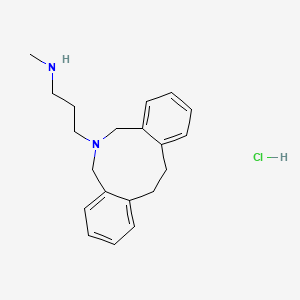
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique molecular arrangement, which includes a dibenzazonine core with a methylamino propyl side chain, and is typically found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves multiple steps, starting with the formation of the dibenzazonine core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The methylamino propyl side chain is then introduced through alkylation reactions, where the appropriate alkyl halide is reacted with the dibenzazonine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for alkylation reactions. Purification is achieved through recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-allyl-
- 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(2-(dimethylamino)propyl)-, hydrochloride
- 6H-Dibenz[c,g]azonine-6-ethanamine,5,7,12,13-tetrahydro-N,N,a-trimethyl-, hydrochloride
Uniqueness
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is unique due to its specific side chain and the resulting pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
30115-75-4 |
|---|---|
Molecular Formula |
C20H27ClN2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
N-methyl-3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-21-13-6-14-22-15-19-9-4-2-7-17(19)11-12-18-8-3-5-10-20(18)16-22;/h2-5,7-10,21H,6,11-16H2,1H3;1H |
InChI Key |
RYKNHZNPGIZMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1CC2=CC=CC=C2CCC3=CC=CC=C3C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



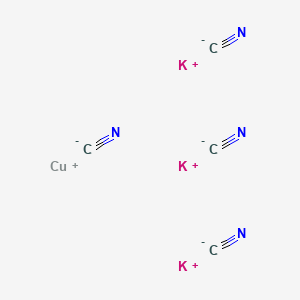
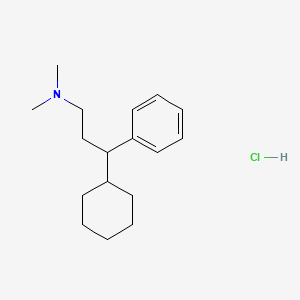

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)





![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
